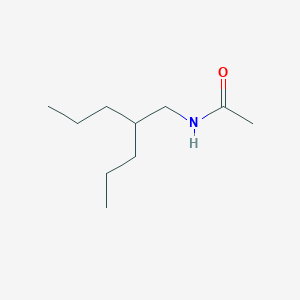

N-(2-Propylpentyl)acetamide

描述

Structure

3D Structure

属性

CAS 编号 |

40755-25-7 |

|---|---|

分子式 |

C10H21NO |

分子量 |

171.28 g/mol |

IUPAC 名称 |

N-(2-propylpentyl)acetamide |

InChI |

InChI=1S/C10H21NO/c1-4-6-10(7-5-2)8-11-9(3)12/h10H,4-8H2,1-3H3,(H,11,12) |

InChI 键 |

FMGNAQVCZOEKAV-UHFFFAOYSA-N |

规范 SMILES |

CCCC(CCC)CNC(=O)C |

产品来源 |

United States |

Synthetic Methodologies for N 2 Propylpentyl Acetamide

Established Synthetic Pathways for N-(2-Propylpentyl)acetamide Formation

The foundational methods for synthesizing this compound rely on well-understood reactions in organic chemistry, primarily focusing on the acylation of the corresponding amine.

Acylation Reactions of Precursor Amines in this compound Synthesis

The most direct and widely practiced route to this compound is the acylation of 2-propylpentan-1-amine. This involves the reaction of the amine with an acetyl group donor. Two of the most common reagents for this transformation are acetyl chloride and acetic anhydride (B1165640).

The reaction with acetyl chloride , often referred to as the Schotten-Baumann reaction, is a robust method for forming amides. fishersci.co.uk In this process, 2-propylpentan-1-amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetyl chloride. The reaction is typically carried out in an aprotic solvent, such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF), in the presence of a base. fishersci.co.uk The base, which can be a tertiary amine like triethylamine (B128534) or pyridine, serves to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion. fishersci.co.uk

Alternatively, acetic anhydride can be used as the acetylating agent. This reaction is mechanistically similar to the one with acetyl chloride, but the byproduct is acetic acid instead of HCl. Consequently, a base is also required to neutralize the acidic byproduct. mdpi.com Catalyst- and solvent-free conditions for acetylation with acetic anhydride have also been developed, which can offer a greener alternative. mdpi.com

Below is a table summarizing typical conditions for these acylation reactions.

| Acylating Agent | Precursor Amine | Solvent | Base | Typical Conditions |

| Acetyl Chloride | 2-Propylpentan-1-amine | Dichloromethane (DCM) | Triethylamine | Room temperature, 8-16 hours |

| Acetic Anhydride | 2-Propylpentan-1-amine | Tetrahydrofuran (THF) | Pyridine | 0°C to room temperature, 2-6 hours |

Alternative Synthetic Routes to this compound

Beyond the use of acyl halides and anhydrides, this compound can be synthesized directly from acetic acid and 2-propylpentan-1-amine using coupling agents. This approach is prevalent in situations where the starting materials are sensitive or when milder reaction conditions are necessary. The direct reaction between a carboxylic acid and an amine is generally unfavorable due to the formation of a stable ammonium (B1175870) carboxylate salt. chemistrysteps.com Coupling agents circumvent this issue by activating the carboxylic acid.

Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) . chemistrysteps.comnih.gov These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the amide bond. fishersci.co.uk These reactions are typically performed at room temperature and can provide good to excellent yields. chemistrysteps.comnih.gov Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) can be used to suppress side reactions and improve yields. nih.gov

Another alternative involves the Beckmann rearrangement, though this is a less direct route. This reaction converts an oxime into an amide. For the synthesis of this compound, this would theoretically involve the rearrangement of an oxime derived from a ketone with the appropriate alkyl groups. However, this method is generally less practical for producing a specific N-substituted amide compared to direct acylation methods.

Advanced Approaches and Catalyst Systems in this compound Synthesis

Recent advancements in organic synthesis have led to the development of more efficient and selective methods for amide bond formation, with a strong emphasis on catalytic processes.

Catalytic Strategies for Enhanced Reaction Efficiency

Catalytic methods for the synthesis of amides aim to reduce waste and improve atom economy compared to traditional methods that rely on stoichiometric activating agents. unc.edu Boronic acid derivatives have emerged as effective catalysts for the direct amidation of carboxylic acids and amines. organic-chemistry.orgnih.gov These reactions typically require the removal of water, often achieved by azeotropic distillation or the use of molecular sieves. acs.org

Iron-catalyzed direct acylation of amines with carboxylic acids has also been reported as an efficient method. rsc.org These reactions may proceed under an oxygen atmosphere and can be applied to a wide range of substrates, including the synthesis of tertiary amides from secondary amines. rsc.org

Furthermore, biocatalysis offers a green and highly selective alternative for amide synthesis. Enzymes such as lipases and acyltransferases can catalyze the formation of amide bonds under mild, aqueous conditions. nih.govyork.ac.ukmdpi.com For instance, acyltransferase from Mycobacterium smegmatis (MsAcT) has been shown to be effective in the N-acylation of various amines in water. unimi.it

A summary of some catalytic approaches is provided in the table below.

| Catalyst Type | Reactants | Key Features |

| Boronic Acid Catalysts | Acetic Acid, 2-Propylpentan-1-amine | Mild conditions, requires water removal |

| Iron Catalysts | Acetic Acid, 2-Propylpentan-1-amine | Use of an inexpensive and abundant metal |

| Lipase (e.g., Candida antarctica Lipase B) | Acetic Acid, 2-Propylpentan-1-amine | Green solvent, mild conditions, high conversion |

| Acyltransferase (e.g., MsAcT) | Acetyl Donor, 2-Propylpentan-1-amine | Aqueous medium, high chemo- and regioselectivity |

Stereoselective Synthesis Considerations for this compound

The precursor amine, 2-propylpentan-1-amine, is chiral as its second carbon atom is a stereocenter. Therefore, this compound can exist as a pair of enantiomers. The synthesis of a specific enantiomer requires a stereoselective approach.

One strategy is to start with an enantiomerically pure form of 2-propylpentan-1-amine. The acylation reactions described in section 2.1.1 are not expected to affect the stereocenter, thus the chirality of the product will be determined by the chirality of the starting amine.

Another approach is dynamic kinetic resolution (DKR). This process combines the racemization of a chiral starting material with a stereoselective reaction. For instance, a ruthenium catalyst could be used for the racemization of a racemic mixture of 2-propylpentan-1-amine, while an enzyme, such as a lipase, selectively acylates one of the enantiomers. mdpi.com This allows for the theoretical conversion of the entire racemic starting material into a single enantiomer of the product.

The development of chiral acylating agents can also induce stereoselectivity in reactions with racemic amines, although this is a less common approach for this type of transformation. rsc.orgnih.gov

Process Optimization and Scalability in this compound Production

The transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of several factors to ensure efficiency, safety, and cost-effectiveness. researchgate.net

Reaction Optimization: Key parameters for optimization include reaction temperature, concentration, catalyst loading, and reaction time. growingscience.com For acylation reactions, the choice of base and solvent can significantly impact yield and purity. fishersci.co.uk In catalytic systems, minimizing the amount of catalyst without compromising the reaction rate is a primary goal. ucl.ac.uk The use of design of experiments (DoE) can be a systematic approach to identify the optimal reaction conditions.

Scalability: When scaling up the synthesis, challenges such as heat transfer, mass transfer, and mixing become more pronounced. acs.org The choice of reagents is also critical; for large-scale production, less expensive and hazardous reagents are preferred. ucl.ac.ukpharmtech.com For example, while coupling agents like HATU are common in medicinal chemistry, they are often too expensive for large-scale manufacturing. ucl.ac.uk Continuous flow chemistry is an increasingly adopted technology for scaling up reactions, as it offers better control over reaction parameters and can improve safety and efficiency. acs.orgchemrxiv.org

Work-up and Purification: The purification method must be scalable and efficient. Crystallization is often preferred over chromatography for large-scale production due to lower solvent consumption and cost. The choice of reaction can also simplify purification; for instance, using reagents that result in byproducts that are easily removed by aqueous extraction is advantageous. acs.org

The table below outlines some key considerations for process optimization and scalability.

| Factor | Laboratory Scale | Industrial Scale |

| Reagents | Wide variety, including expensive coupling agents | Cost-effective, low toxicity reagents |

| Solvents | Often used in larger volumes | Minimized, recycled, or greener alternatives |

| Purification | Chromatography is common | Crystallization, distillation, extraction |

| Technology | Batch reactors | Batch or continuous flow reactors |

| Safety | Smaller scale hazards | Rigorous process safety management |

Chemical Reactivity and Transformation Mechanisms of N 2 Propylpentyl Acetamide

Oxidative Transformations of N-(2-Propylpentyl)acetamide

Oxidative transformations are a key aspect of the metabolism of many xenobiotics. For compounds containing amine or amide functionalities, oxidative deamination is a significant pathway. Research on a close structural analogue, N-(2-propylpentyl)glycinamide, demonstrates that it undergoes oxidative deamination catalyzed by specific amine oxidases. nih.gov This process involves the enzymatic removal of the amino group, leading to the formation of an aldehyde. nih.gov

The enzymes responsible for this transformation, such as monoamine oxidase (MAO) and semicarbazide-sensitive amine oxidase (SSAO), are FAD-containing and copper-containing enzymes, respectively, that catalyze the oxidation of amines to aldehydes, with the concomitant production of hydrogen peroxide and ammonia (B1221849). nih.govantibodiesinc.commdpi.com While direct studies on this compound are limited, the reactivity of its analogues suggests it would be a substrate for similar oxidative pathways.

Table 1: Enzymes Involved in Oxidative Transformation of this compound Analogues

| Enzyme | Enzyme Family | Source (in study) | Transformation Product |

|---|---|---|---|

| Monoamine Oxidase (MAO) | Flavoenzyme (FAD-containing) | Rat Liver | Aldehyde (2-propylpentaldehyde) |

| Semicarbazide-Sensitive Amine Oxidase (SSAO) | Copper-containing ectoenzyme | Rat Aorta | Aldehyde (2-propylpentaldehyde) |

Reductive Pathways of this compound

Information regarding the specific reductive pathways of this compound is not extensively covered in the available scientific literature. Generally, the amide functional group is relatively resistant to chemical reduction, requiring strong reducing agents that are not typically present in biological systems. Enzymatic reduction of amides is also not a common metabolic pathway.

Hydrolytic Stability and Degradation Mechanisms of this compound

The hydrolytic stability of a compound refers to its ability to resist chemical decomposition in the presence of water. machinerylubrication.com The this compound molecule contains an amide linkage, which is susceptible to hydrolysis. This reaction involves the cleavage of the amide bond to yield a carboxylic acid and an amine. machinerylubrication.comnih.gov

The hydrolysis of amides can be catalyzed by acid or base and is also subject to enzymatic catalysis in biological systems by amidase enzymes. The rate of hydrolysis is influenced by factors such as pH, temperature, and the steric and electronic environment around the amide group. nih.gov In the case of this compound, hydrolysis would break the molecule into two smaller components.

While specific experimental data on the hydrolytic stability of this compound is limited, the general mechanism is well-understood. Significant degradation would be expected under forced conditions such as strong acidity or basicity at elevated temperatures. researchgate.net

Table 2: Potential Hydrolytic Degradation Products of this compound

| Reactant | Condition | Product 1 | Product 2 |

|---|---|---|---|

| This compound + H₂O | Acid or Base Catalysis | 2-Propylpentylamine | Acetic Acid |

Deamination Processes Involving this compound Analogues

Deamination is a critical metabolic process, particularly for amine-containing compounds. Studies on analogues of this compound provide significant insight into these enzymatic transformations.

Research has shown that N-(2-propylpentyl)glycinamide (also known as 2-[(2-propyl)pentylamino]acetamide), a close analogue of this compound, is a substrate for both monoamine oxidase (MAO) and semicarbazide-sensitive amine oxidase (SSAO). nih.gov

Monoamine Oxidase (MAO): These enzymes are located on the outer mitochondrial membrane and are crucial for the oxidative deamination of neurotransmitters and xenobiotic amines. mdpi.comnih.gov Studies using rat liver MAO confirmed the deamination of the N-(2-propylpentyl)glycinamide analogue. nih.gov

Semicarbazide-Sensitive Amine Oxidase (SSAO): This enzyme, also known as vascular adhesion protein-1 (VAP-1), is a copper-containing enzyme found in the vascular system and plasma. antibodiesinc.comub.edu Experiments with SSAO from rat aorta also demonstrated the deamination of the analogue. nih.gov

The deamination reaction catalyzed by these enzymes converts the primary amino group of the substrate into an aldehyde. nih.gov

The enzymatic deamination of the this compound analogue initiates a metabolic cascade leading to the formation of significant downstream products. nih.gov The primary product of the deamination is 2-propylpentaldehyde. nih.gov This aldehyde is an unstable intermediate that is subsequently oxidized further. nih.gov

This oxidation of 2-propylpentaldehyde yields 2-propylpentanoic acid, which is commonly known as valproic acid. nih.govsemanticscholar.org Valproic acid is a well-known compound with a history of use in various therapeutic areas. nih.gov The conversion of the N-(2-propylpentyl)glycinamide analogue to valproic acid has been observed both in vitro and in vivo, indicating that this is a significant metabolic pathway. nih.gov Therefore, compounds like N-(2-propylpentyl)glycinamide are considered precursors to valproic acid. nih.govacs.org

Table 3: Metabolic Pathway of this compound Analogue

| Precursor/Analogue | Intermediate Metabolite | Final Metabolite | Enzymes Involved |

|---|---|---|---|

| N-(2-propylpentyl)glycinamide | 2-Propylpentaldehyde | Valproic Acid | MAO, SSAO, Aldehyde Dehydrogenase |

Other Mechanistic Studies of this compound Reactivity

Beyond the oxidative and hydrolytic pathways typical for an amide, detailed mechanistic studies on other aspects of this compound reactivity are not widely available in the current body of scientific literature. Further research would be necessary to explore other potential transformations, such as conjugation reactions or reactions involving the alkyl backbone of the molecule.

Advanced Analytical and Spectroscopic Characterization of N 2 Propylpentyl Acetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For N-(2-propylpentyl)acetamide, both ¹H NMR and ¹³C NMR are employed to confirm the connectivity and chemical environment of each atom in the molecule. znaturforsch.com

¹H NMR Spectroscopy: Proton NMR provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. The expected ¹H NMR spectrum of this compound would exhibit distinct signals for the protons of the acetyl group, the N-H proton, and the various protons within the 2-propylpentyl group. The amide proton (N-H) would likely appear as a broad singlet or a triplet if coupled to the adjacent CH₂ group. The methylene (B1212753) protons (CH₂) attached to the nitrogen are expected to be shifted downfield due to the electron-withdrawing effect of the nitrogen atom. The methine proton (CH) at the branching point of the alkyl chain would appear as a multiplet. The terminal methyl groups (CH₃) of the propyl and pentyl fragments would be the most upfield signals.

¹³C NMR Spectroscopy: Carbon-13 NMR spectroscopy complements ¹H NMR by providing a signal for each unique carbon atom in the molecule. znaturforsch.com The most downfield signal would correspond to the carbonyl carbon (C=O) of the amide group, typically appearing in the 170-173 ppm range. googleapis.com The carbons of the 2-propylpentyl group would appear in the aliphatic region of the spectrum. The chemical shifts are influenced by their position relative to the nitrogen atom and the degree of substitution.

The following table summarizes the predicted NMR data for this compound, based on established chemical shift values for similar structures. sigmaaldrich.com

| ¹H NMR Data (Predicted) | ¹³C NMR Data (Predicted) | ||

| Assignment | Chemical Shift (ppm) | Assignment | Chemical Shift (ppm) |

| N-H | 5.5 - 6.0 (broad s) | C=O | 170.0 |

| CH₃ (acetyl) | 1.9 - 2.1 (s) | CH₃ (acetyl) | 22.0 - 24.0 |

| N-CH₂ | 3.1 - 3.3 (t) | N-CH₂ | 45.0 - 47.0 |

| CH (branched) | 1.5 - 1.7 (m) | CH (branched) | 38.0 - 40.0 |

| CH₂ (alkyl chain) | 1.2 - 1.4 (m) | CH₂ (alkyl chain) | 30.0 - 32.0 |

| CH₂ (alkyl chain) | 1.2 - 1.4 (m) | CH₂ (alkyl chain) | 20.0 - 22.0 |

| CH₃ (terminal) | 0.8 - 1.0 (t) | CH₃ (terminal) | 14.0 |

| CH₃ (terminal) | 0.8 - 1.0 (t) | CH₃ (terminal) | 14.0 |

s : singlet, t : triplet, m : multiplet

Mass Spectrometry (MS) Applications in Compound Identification and Purity Assessment (e.g., GC-MS, LC/MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. etamu.edu When coupled with a separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC), it becomes an invaluable tool for compound identification and purity assessment. mdpi.com

GC-MS Analysis: In GC-MS, the sample is first vaporized and separated based on its components' boiling points and interactions with the GC column. msu.edu The separated components then enter the mass spectrometer. For this compound, Electron Ionization (EI) is a common ionization method. This high-energy technique causes the molecule to fragment in a reproducible manner, creating a unique "fingerprint" or mass spectrum. wisc.edu The molecular ion peak (M⁺), corresponding to the intact molecule's mass, would be expected at m/z 185. Key fragmentation patterns for amides include alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen) and McLafferty rearrangement. libretexts.org The fragmentation of the 2-propylpentyl group would also produce a series of characteristic alkyl fragments, typically separated by 14 mass units (CH₂). libretexts.org

LC/MS Analysis: Liquid chromatography-mass spectrometry is suitable for less volatile or thermally unstable compounds. For this compound, a reverse-phase HPLC method could be used for separation, followed by detection with MS. sielc.com Softer ionization techniques, such as Electrospray Ionization (ESI) or Chemical Ionization (CI), are often employed in LC/MS. shimadzu.com These methods typically result in less fragmentation and a more prominent protonated molecular ion peak [M+H]⁺ at m/z 186, which is useful for confirming the molecular weight.

The table below lists the expected significant ions in the mass spectrum of this compound under EI conditions.

| Predicted Mass Spectrum Fragments (EI) | |

| m/z Value | Possible Fragment Identity |

| 185 | [M]⁺ (Molecular Ion) |

| 142 | [M - C₃H₇]⁺ (Loss of propyl group) |

| 128 | [M - C₄H₉]⁺ (Loss of butyl group) |

| 114 | [CH₃CONHCH₂CH(C₃H₇)]⁺ |

| 86 | [CH₃CON=CH₂]⁺ (from α-cleavage) |

| 72 | [CH₃CONH₂]⁺ (McLafferty rearrangement) |

| 43 | [CH₃CO]⁺ (Acylium ion) |

Chromatographic Techniques for Analysis and Separation

Chromatographic techniques are fundamental for the separation, identification, and quantification of this compound from reaction mixtures or for purity assessment. mdpi.com The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) depends on the compound's volatility and thermal stability.

Gas Chromatography (GC): Given its molecular weight and expected boiling point, this compound is amenable to analysis by GC. libretexts.org A non-polar or mid-polar capillary column (e.g., HP-5) would be suitable for separation. nih.gov The retention time is governed by the compound's boiling point and its interaction with the stationary phase. wisc.edu The operating conditions, such as injector temperature, oven temperature program, and carrier gas flow rate, must be optimized for good peak separation and shape. bre.com The injector temperature should be high enough to ensure rapid vaporization without causing thermal decomposition. libretexts.org

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile alternative, particularly for purity analysis and preparative separation. google.com A reversed-phase HPLC method using a C18 column is commonly employed for amides. researchgate.net The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.comusp.org The composition of the mobile phase can be adjusted (isocratic or gradient elution) to achieve the desired retention time and separation from impurities. researchgate.net Detection is often performed using a UV detector, as the amide bond shows some absorbance at low wavelengths (around 200-220 nm), or more universally with an evaporative light scattering detector (ELSD) or mass spectrometer. researchgate.net

Vibrational Spectroscopy (e.g., IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The IR spectrum of this compound would show characteristic absorption bands confirming the presence of the amide functional group and the alkyl structure. libretexts.org Key expected peaks include a strong C=O (carbonyl) stretch, an N-H stretch, and an N-H bend (Amide II band). masterorganicchemistry.comnih.gov The C-H stretching vibrations from the alkyl chain will also be prominent.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. aps.org While IR absorption is dependent on a change in dipole moment, Raman activity depends on a change in polarizability. For this compound, the C=O stretch is also observable in the Raman spectrum. Symmetrical and non-polar bonds, such as the C-C backbone of the alkyl chain, often produce strong Raman signals.

The following table presents the expected characteristic vibrational frequencies for this compound. nih.govlibretexts.org

| Vibrational Spectroscopy Data (Predicted) | ||

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch | Secondary Amide | 3250 - 3350 (sharp, medium) |

| C-H Stretch | Alkyl (sp³) | 2850 - 2960 (strong, sharp) |

| C=O Stretch (Amide I) | Secondary Amide | 1640 - 1680 (strong) |

| N-H Bend (Amide II) | Secondary Amide | 1510 - 1570 (medium) |

| C-H Bend | Alkyl | 1375 - 1465 (variable) |

Molecular Interactions and Mechanistic Biological Studies of N 2 Propylpentyl Acetamide in in Vitro Systems

Enzyme Modulation Studies by N-(2-Propylpentyl)acetamide

Investigations into Specific Enzyme Inhibition and Activation

No studies have been identified that investigate the inhibitory or activating effects of this compound on specific enzymes. Future research could explore its potential interactions with various enzyme classes, such as hydrolases, transferases, or oxidoreductases, to determine if it acts as a modulator of enzymatic activity.

Kinetic and Mechanistic Elucidation of Enzyme Interactions

As no enzyme interactions have been reported, there is no information on the kinetics or mechanisms of such interactions. Should enzyme modulation be discovered, subsequent studies would be necessary to elucidate the nature of the interaction (e.g., competitive, non-competitive, or uncompetitive inhibition) and to determine kinetic parameters such as Kᵢ and IC₅₀ values.

Receptor Binding and Signaling Pathway Investigations

There is no available data from receptor binding assays or signaling pathway investigations involving this compound. Future in vitro studies could screen this compound against a panel of receptors (e.g., G-protein coupled receptors, ion channels, nuclear receptors) to identify any potential binding affinity. If binding is observed, further research into the downstream signaling effects would be warranted.

Participation of this compound in Biochemical Metabolic Pathways

No information exists on the involvement of this compound in any biochemical metabolic pathways. In vitro metabolism studies using liver microsomes or other cellular fractions would be required to determine if this compound is a substrate or inhibitor of metabolic enzymes, such as cytochrome P450 isoforms.

Interactions with Biological Macromolecules (e.g., proteins, nucleic acids)

There are no published studies on the direct binding or interaction of this compound with biological macromolecules like proteins or nucleic acids. Techniques such as isothermal titration calorimetry, surface plasmon resonance, or electrophoretic mobility shift assays could be employed in future research to investigate potential binding events and their characteristics.

Computational Chemistry and in Silico Modeling of N 2 Propylpentyl Acetamide

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking simulations are employed to predict the binding orientation and affinity of a ligand to a specific protein target. For derivatives of valproic acid, a primary target of interest is histone deacetylase (HDAC), particularly HDAC8, which is implicated in cancer. nih.govtandfonline.com

In studies of valproic acid derivatives, docking simulations have been used to identify promising compounds by evaluating their binding energies and interaction patterns within the HDAC8 active site. nih.govtandfonline.comresearchgate.net While specific docking data for N-(2-Propylpentyl)acetamide is not extensively published, research on structurally similar amides and valproic acid derivatives provides a framework for understanding its potential interactions. nih.govresearchgate.net For instance, studies on N-aryl-2-(N-disubstituted) acetamide (B32628) compounds have used induced fit docking and MM-GBSA calculations to determine binding free energies (ΔGbind) against enzymes like monoamine oxidases (MAO-A and MAO-B) and cholinesterases. rsc.orgsemanticscholar.org

Key interactions typically observed in such studies include hydrogen bonds and hydrophobic interactions with amino acid residues in the target's binding pocket. researchgate.net

Table 1: Representative Molecular Docking Data for Acetamide Derivatives This table presents example data from studies on similar acetamide compounds to illustrate the outputs of molecular docking, as specific data for this compound is not readily available.

| Compound Class | Target Protein | Binding Energy (ΔGbind, kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| N-aryl-2-(N-disubstituted) acetamides | MAO-B | -50.2 to -65.8 | Tyr398, Tyr435, Ile199 | rsc.org |

| Valproic Acid Amino Acid Derivatives | HDAC8 | Not Specified | Not Specified | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological Effects

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to its biological activity. mdpi.com These models are used to predict the activity of new compounds and to understand the molecular properties that are important for their effects. scispace.com

For derivatives of valproic acid and other acetamides, QSAR studies have been developed to predict various biological activities, including anticonvulsant and anticancer effects. researchgate.netnih.govnih.gov These models often use molecular descriptors such as lipophilicity (logP), molar refractivity, and topological indices to build a mathematical relationship with the biological endpoint. researchgate.net A 2D-QSAR model for benzimidazole (B57391) derivatives, for example, used descriptors like the number of rings and polar surface area to predict anticancer activity. researchgate.net

While a specific QSAR model for this compound is not widely documented, the principles can be applied. The physicochemical properties of this compound would be calculated and used as inputs for existing or newly developed QSAR models to predict its biological effects.

Table 2: Example of Molecular Descriptors Used in QSAR Models for Amide-Containing Compounds This table illustrates typical descriptors used in QSAR studies, which would be relevant for modeling this compound.

| Descriptor | Description | Typical Application | Reference |

|---|---|---|---|

| BCUT_PEOE_1 | Eigenvalues of a modified connectivity matrix, weighted by atomic partial charges. | Relating electronic properties to activity. | researchgate.net |

| SlogP_VSA1 | Sum of van der Waals surface areas of atoms with a certain range of LogP values. | Modeling lipophilicity and membrane permeability. | researchgate.net |

| PEOE_VSA+2 | Sum of van der Waals surface areas of atoms with a certain range of partial charges. | Describing electrostatic interactions. | researchgate.net |

| Number of Rings | A simple count of the rings in a molecule. | Structural feature analysis. | researchgate.net |

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations are used to study the flexibility of a molecule and its behavior over time. The carboxamide moiety in this compound can exist in different rotational states (rotamers), which can influence its binding to a biological target. scielo.br

Studies on other N-substituted acetamides have used a combination of NMR spectroscopy and DFT calculations to investigate the rotational equilibrium between cis (E) and trans (Z) isomers. scielo.br Such analyses reveal the most stable conformations of the molecule in solution.

Molecular dynamics simulations can further explore the conformational space of this compound and its stability when bound to a target protein. These simulations provide insights into the dynamic nature of the ligand-protein interactions and can help to validate the results of molecular docking studies.

Table 3: Theoretical Conformational Data for a Representative Tertiary Amide Data from a study on N-benzyl-N-(furan-2-ylmethyl) acetamide illustrating the type of information obtained from conformational analysis.

| Conformer | Isomer | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| Conf-1 | Z | 0.00 | 35.5 |

| Conf-2 | Z | 0.25 | 24.1 |

| Conf-3 | E | 0.85 | 10.1 |

Quantum Mechanical Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical (QM) calculations are used to determine the electronic properties of a molecule, such as its charge distribution, orbital energies, and reactivity. wuxiapptec.com These calculations provide a fundamental understanding of the molecule's chemical behavior.

For acetamide derivatives, QM methods like Density Functional Theory (DFT) are used to calculate properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. mdpi.compcbiochemres.com The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. pcbiochemres.com Molecular electrostatic potential (MEP) maps can also be generated to visualize the electron density distribution and predict sites for electrophilic and nucleophilic attack. pcbiochemres.com

These calculations can be used to predict the pKa of the compound, which is crucial for understanding its behavior in a biological system. nih.gov For instance, QM calculations have been used to estimate the activation energies for different reaction pathways of acetamides. wuxiapptec.com

Table 4: Calculated Quantum Chemical Properties for a Representative Amide This table shows example data from quantum mechanical calculations on related compounds, as specific data for this compound is not readily available.

| Property | Description | Typical Calculated Value | Reference |

|---|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | -6.0 to -7.0 eV | pcbiochemres.com |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | -1.0 to -2.0 eV | pcbiochemres.com |

| Energy Gap (ΔE) | Difference between LUMO and HOMO energies. | 4.0 to 5.0 eV | pcbiochemres.com |

Structure Activity Relationship Sar Studies of N 2 Propylpentyl Acetamide Analogues and Derivatives

Design and Synthesis of N-(2-Propylpentyl)acetamide Analogues

The design of this compound analogues is typically guided by the goal of optimizing a specific biological activity, such as anticonvulsant efficacy. The core structure consists of a branched 2-propylpentyl group, derived from valproic acid, linked to an acetamide (B32628) moiety. Synthetic strategies for creating analogues are generally based on established amidation reactions.

A common synthetic route involves the acylation of 2-propylpentan-1-amine with an appropriate acylating agent, such as an acid chloride (e.g., acetyl chloride) or an acid anhydride (B1165640) (e.g., acetic anhydride), to form the amide bond. To introduce greater diversity, analogues can be synthesized by reacting 2-propylpentan-1-amine with a variety of substituted carboxylic acids or their activated derivatives. mdpi.com

Alternatively, more complex derivatives can be prepared through multi-step procedures. For instance, the synthesis of analogues containing additional functional groups, such as heterocyclic rings like piperazine (B1678402) or benzimidazole (B57391), requires more elaborate synthetic pathways. nih.govontosight.ai These often begin with the construction of the heterocyclic scaffold, followed by its coupling to the valproic acid-like side chain. nih.govontosight.ai The choice of synthetic method depends on the desired final structure, yield, and purity requirements. ontosight.ai

Systematic Structural Modifications and Their Impact on Chemical Properties

Systematic modifications to the this compound structure are performed to modulate its physicochemical properties, which in turn influence its pharmacokinetic and pharmacodynamic profile. These modifications can be categorized into three main areas: the branched alkyl chain, the amide linker, and the N-acetyl group.

The 2-Propylpentyl Group: Altering the length and branching of the alkyl chains directly impacts the molecule's lipophilicity. Increasing the carbon chain length generally increases the octanol-water partition coefficient (logP), leading to decreased aqueous solubility but potentially enhanced ability to cross lipid membranes like the blood-brain barrier.

The Amide Linker: The amide bond itself is relatively stable but can undergo hydrolysis under strong acidic or basic conditions to yield the corresponding amine and carboxylic acid. allen.in The stability of this linker is crucial for the compound's in vivo lifetime.

The N-Acetyl Group: The methyl group of the acetamide can be replaced with other alkyl or aryl groups. Introducing larger, bulkier groups can introduce steric hindrance, potentially influencing receptor binding and metabolic stability. Conversely, replacing the methyl group with a reactive group, such as a chloroacetamide moiety, can create derivatives capable of covalent modification of biological targets. ontosight.aiallen.in

The impact of these structural changes on key chemical properties is summarized in the table below.

| Structural Modification | Primary Impact on Chemical Properties | Potential Biological Consequence |

| Increase length of alkyl chains | Increased lipophilicity, decreased water solubility | Enhanced membrane permeability |

| Introduce polar groups (e.g., -OH, -NH2) on chains | Decreased lipophilicity, increased water solubility | Altered solubility and target interactions |

| Replace N-acetyl with larger alkyl/aryl groups | Increased steric bulk and lipophilicity | Modified binding affinity and selectivity |

| Modify the amide linker (e.g., thioamide) | Altered bond angles, polarity, and hydrogen bonding capacity. allen.in | Changes in metabolic stability and target binding |

Correlating Structural Features with Observed Biological Activities in Analogues (e.g., antimicrobial, anticoagulant, anticonvulsant properties)

The primary therapeutic interest in this compound analogues lies in their potential as anticonvulsant agents, owing to the structural similarity to valproic acid. science.govscience.gov SAR studies aim to identify the specific structural features that govern this activity.

Anticonvulsant Activity: Research into related branched-chain fatty acid amides has shown that the anticonvulsant effect is highly dependent on the structure of the aliphatic side chain. The presence of a branched, lipophilic moiety like the 2-propylpentyl group is considered essential for activity. Modifications that maintain or enhance this lipophilicity while optimizing the molecule's shape to fit into a specific binding pocket can lead to increased potency. nih.gov For example, studies on other classes of acetamide derivatives have shown that introducing specific substituents, such as in N-Mannich bases, can yield compounds with significant efficacy in animal seizure models like the maximal electroshock (MES) test. science.gov

The following table summarizes key SAR findings for anticonvulsant activity in related amide compounds.

| Structural Feature | Observation | Reference |

| Branched Alkyl Chain | Essential for activity; contributes to lipophilicity required to cross the blood-brain barrier. | nih.gov |

| Terminal Functional Groups | Introduction of a hydroxyl group on an N-alkyl chain can maintain or enhance potency. | nih.gov |

| Amide Moiety | Serves as a key structural linker; modifications can affect stability and binding. | science.gov |

| Aromatic Substituents | In related benzylamide series, halogenation of an aromatic ring did not consistently improve activity. | science.gov |

While the main focus has been on anticonvulsant properties, derivatives of acetamide have also been explored for other biological activities. For example, various heterocyclic acetamide derivatives have been screened for antimicrobial and anticancer properties, suggesting that the this compound scaffold could be adapted to target other diseases. ontosight.aiajol.info

Rational Design Strategies for Developing Targeted this compound Derivatives

Modern drug discovery increasingly relies on rational design strategies to accelerate the development of new therapeutic agents. nih.gov These approaches use computational tools and a deep understanding of the biological target to design molecules with high affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a powerful tool used to correlate variations in the chemical structure of compounds with changes in their biological activity. pharmacologymentor.comresearchgate.net For this compound derivatives, a QSAR model could be built using a training set of synthesized analogues and their measured anticonvulsant activities (e.g., ED₅₀ values). science.gov The resulting mathematical model can then predict the activity of novel, yet-to-be-synthesized compounds, allowing researchers to prioritize the most promising candidates. researchgate.net

Molecular Docking and Target-Based Design: When the three-dimensional structure of the biological target (e.g., an ion channel or enzyme) is known, molecular docking simulations can be employed. nih.gov This technique computationally places a ligand (the acetamide derivative) into the binding site of the target protein, predicting its binding orientation and affinity. This allows for the virtual screening of large libraries of compounds and provides insights into how the ligand can be modified to improve its interaction with the target, for instance, by forming additional hydrogen bonds or hydrophobic contacts. mdpi.com These simulations can guide the rational design of derivatives with enhanced potency and selectivity, minimizing off-target effects. nih.gov

Concluding Perspectives and Future Research Avenues for N 2 Propylpentyl Acetamide

Current Gaps in Fundamental Research on N-(2-Propylpentyl)acetamide

A significant and overarching gap exists in the fundamental research of this compound. Basic physicochemical data is available primarily from chemical suppliers, but peer-reviewed studies on its synthesis, characterization, and biological activity are not readily accessible. There is a clear absence of foundational research into its pharmacological, toxicological, and metabolic properties.

Emerging Methodologies and Technologies for this compound Research

Given the lack of baseline data, any discussion of emerging research methodologies for this compound would be purely speculative. In general, modern chemical research employs a variety of advanced analytical and computational techniques. lookchem.com For a novel or understudied compound like this compound, initial research would likely involve:

Advanced Spectroscopic and Chromatographic Techniques: Methods such as high-resolution mass spectrometry (HRMS), and various forms of nuclear magnetic resonance (NMR) spectroscopy would be crucial for unambiguous structure elucidation and purity assessment. nist.gov

In Silico and Computational Modeling: Computational studies, including molecular docking and density functional theory (DFT), are increasingly used to predict the properties and potential biological activities of molecules before undertaking extensive laboratory work. nih.govmdpi.com These methods could provide initial insights into potential protein targets or metabolic pathways.

Interdisciplinary Research Opportunities Involving this compound

The potential for interdisciplinary research involving this compound is intrinsically linked to the findings of fundamental studies that have not yet been conducted. However, based on the activities of structurally similar compounds, some hypothetical areas of interdisciplinary interest could include:

Medicinal Chemistry and Pharmacology: Research on related compounds, such as derivatives of 2-propylpentanamide (a core structure of the anticonvulsant drug valproic acid), suggests that this compound could be investigated for neurological or anticonvulsant effects. nih.gov For instance, the related compound N-(2-hydroxyphenyl)-2-propylpentanamide has been studied for its potential as a histone deacetylase (HDAC) inhibitor with anti-cancer properties. nih.govmdpi.comoncotarget.comnih.gov

Biochemistry and Enzymology: A study on the closely related compound 2-[(2-propyl)pentylamino]acetamide (also known as N-(2-propylpentyl)glycinamide) investigated its deamination by amine oxidases. nih.gov Similar biochemical studies could explore the metabolic fate of this compound and its interactions with various enzyme systems.

常见问题

Q. What quality control measures ensure batch-to-batch consistency in this compound production?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。